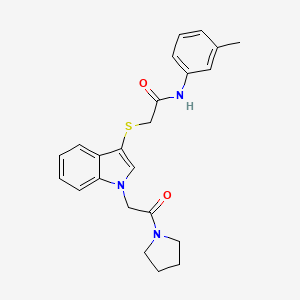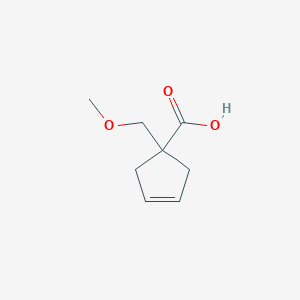
N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The “2-chlorobenzyl” and “1-methyl-6-oxo” groups are likely substituents on this ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyridazine ring and various substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Antitumor Activities
Research has shown that derivatives of dihydropyridazine, similar to N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, exhibit promising antitumor activities. For instance, studies on compounds with 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties have demonstrated moderate to good antitumor activities, with certain compounds showing remarkable cytotoxicity against various cancer cell lines, including A549, H460, and HT-29. This suggests potential applicability in cancer research and treatment (Liu et al., 2020).
Antimicrobial and Antibacterial Properties
Several studies have indicated that derivatives of N-benzylpyrazine-2-carboxamide, which are structurally related to the compound , display significant antimicrobial and antibacterial properties. For example, certain compounds in this class have shown high effectiveness against Mycobacterium tuberculosis, as well as other bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis (Semelková et al., 2017).
Antifungal and Antibacterial Bioactivity
Compounds derived from 1,6-dihydropyridazine-3-carboxamide have been found to possess notable antifungal and antibacterial bioactivity. Research shows that certain derivatives demonstrate significant activity against Gram-positive and Gram-negative bacterial strains, as well as against fungi micro-organisms (Othman & Hussein, 2020).
Synthesis and Characterization
The synthesis and characterization of various dihydropyridazine derivatives, similar to the compound , have been a focus of several studies. These investigations have led to the creation of novel compounds with potential biological applications. The structural confirmation of these compounds has been achieved through various spectral data and elemental analyses, highlighting the importance of chemical synthesis in drug development (Maeba & Castle, 1979).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-4-2-3-5-10(9)14/h2-7H,8H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEOACMSKALAOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)

![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)
![(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B2360010.png)
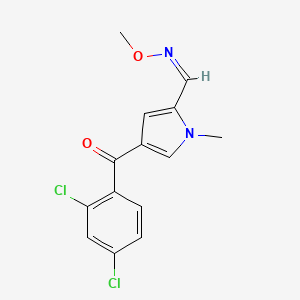
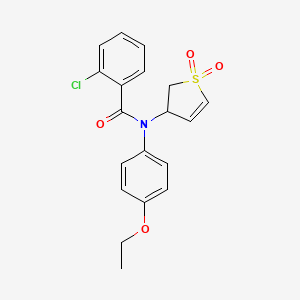
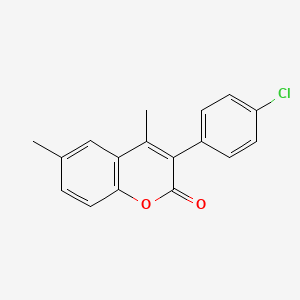
![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)
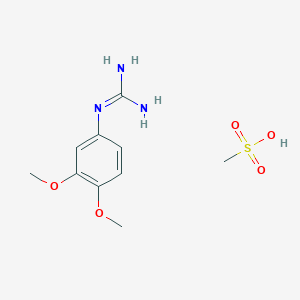
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)
![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)
